Pegasus Workflow Management System: A Technical Guide for Scientific Computing in Drug Development and Research
Pegasus Workflow Management System: A Technical Guide for Scientific Computing in Drug Development and Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The landscape of modern scientific research, particularly in fields like drug development, is characterized by increasingly complex and data-intensive computational analyses. From molecular simulations to high-throughput screening and cryogenic electron microscopy (cryo-EM) data processing, the scale and complexity of these tasks demand robust and automated solutions. The Pegasus Workflow Management System (WMS) has emerged as a powerful open-source platform designed to orchestrate these complex scientific computations across a wide range of computing environments, from local clusters to national supercomputing centers and commercial clouds. This guide provides a technical deep dive into the core functionalities of Pegasus, its architecture, and its practical applications in scientific domains relevant to drug discovery and development.
Core Concepts and Architecture of Pegasus WMS
Pegasus is engineered to bridge the gap between the high-level description of a scientific process and the low-level details of its execution on diverse and distributed computational infrastructures. At its core, Pegasus enables scientists to define their computational pipelines as abstract workflows, focusing on the scientific logic rather than the underlying execution environment.
Abstract Workflows: Describing the Science
Pegasus represents workflows as Directed Acyclic Graphs (DAGs), where nodes symbolize computational tasks and the directed edges represent the dependencies between them. This abstract representation allows researchers to define their workflows using APIs in popular languages like Python, R, or Java, or through Jupyter Notebooks. The key components of an abstract workflow are:
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Transformations: The logical name for an executable program or script that performs a specific task.
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Files: Logical names for the input and output data of the transformations.
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Dependencies: The relationships that define the order of execution, with the output of one task serving as the input for another.
This abstraction is a cornerstone of Pegasus, providing portability and reusability of workflows across different computational platforms.
The Pegasus Mapper: From Abstract to Executable
The "magic" of Pegasus lies in its Mapper (also referred to as the planner), which transforms the abstract workflow into a concrete, executable workflow. This process involves several key steps:
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Resource Discovery: Pegasus queries information services to identify available computational resources, such as clusters, grids, or cloud services.
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Data Discovery: It consults replica catalogs to locate the physical locations of the input data files.
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Job Prioritization and Optimization: The mapper can reorder, group (cluster), and prioritize tasks to enhance overall workflow performance. For instance, it can bundle many short-duration jobs into a single larger job to reduce the overhead of scheduling.
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Data Management Job Creation: Pegasus automatically adds necessary jobs for data staging (transferring input files to the execution site) and staging out (moving output files to a desired storage location). It also creates jobs to clean up intermediate data, which is crucial for managing storage in data-intensive workflows.
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Provenance Tracking: Jobs are wrapped with a tool called "kickstart" which captures detailed runtime information, including the exact software versions used, command-line arguments, and resource consumption. This information is stored for later analysis and ensures the reproducibility of the scientific results.
Execution and Monitoring
The executable workflow is typically managed by HTCondor's DAGMan (Directed Acyclic Graph Manager) , a robust workflow engine that handles the dependencies and reliability of the jobs. HTCondor also acts as a broker, interfacing with various batch schedulers like SLURM and PBS on different computational resources. Pegasus provides a suite of tools for real-time monitoring of workflow execution, including a web-based dashboard and command-line utilities for checking status and debugging failures.
Caption: High-level architecture of the Pegasus Workflow Management System.
Quantitative Analysis of Pegasus-managed Workflows
The scalability and performance of Pegasus have been demonstrated in a variety of large-scale scientific applications. The following table summarizes key metrics from several notable use cases, illustrating the system's capability to handle diverse and demanding computational workloads.
| Workflow Application | Scientific Domain | Number of Tasks | Input Data Size | Output Data Size | Computational Resources Used | Key Pegasus Features Utilized |
| LIGO PyCBC | Gravitational Wave Physics | ~60,000 per workflow | ~10 GB | ~60 GB | LIGO Data Grid, OSG, XSEDE | Data Reuse, Cross-site Execution, Monitoring Dashboard |
| CyberShake | Earthquake Science | ~420,000 per site model | Terabytes | Terabytes | Titan, Blue Waters Supercomputers | High-throughput Scheduling, Large-scale Data Management |
| Cryo-EM Pre-processing | Structural Biology | 9 per micrograph | Terabytes | Terabytes | High-Performance Computing (HPC) Clusters | Task Clustering, Automated Data Transfer, Real-time Feedback |
| Molecular Dynamics (SNS) | Drug Delivery Research | Parameter Sweep | - | ~3 TB | Cray XE6 at NERSC (~400,000 CPU hours) | Parameter Sweeps, Large-scale Simulation Management |
| Montage | Astronomy | Variable | Gigabytes to Terabytes | Gigabytes to Terabytes | TeraGrid Clusters | Task Clustering (up to 97% reduction in completion time) |
Experimental Protocols: Pegasus in Action
To provide a concrete understanding of how Pegasus is applied in practice, this section details the methodologies for two key experimental workflows relevant to drug development and life sciences.
Automated Cryo-EM Image Pre-processing
Cryogenic electron microscopy is a pivotal technique in structural biology for determining the high-resolution 3D structures of biomolecules, a critical step in modern drug design. The raw data from a cryo-EM experiment consists of thousands of "movies" of micrographs that must undergo a computationally intensive pre-processing pipeline before they can be used for structure determination. Pegasus is used to automate and orchestrate this entire pipeline.
Methodology:
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Data Ingestion: As new micrograph movies are generated by the electron microscope, they are automatically transferred to a high-performance computing (HPC) cluster.
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Workflow Triggering: A service continuously monitors the arrival of new data and triggers a Pegasus workflow for each micrograph.
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Motion Correction: The first computational step is to correct for beam-induced motion in the raw movie frames. The MotionCor2 software is typically used for this task.
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CTF Estimation: The contrast transfer function (CTF) of the microscope, which distorts the images, is estimated for each motion-corrected micrograph using software like Gctf.
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Image Conversion and Cleanup: Pegasus manages the conversion of images between different formats required by the various software tools, using utilities like E2proc2d from the EMAN2 package. Crucially, Pegasus also schedules cleanup jobs to remove large intermediate files as soon as they are no longer needed, minimizing the storage footprint of the workflow.
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Real-time Feedback: The results of the pre-processing, such as CTF estimation plots, are sent back to the researchers in near real-time. This allows them to assess the quality of their data collection session and make adjustments on the fly.
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Task Clustering: Since many of the pre-processing steps for a single micrograph are computationally inexpensive, Pegasus clusters these tasks together to reduce the scheduling overhead on the HPC system, leading to a more efficient use of resources.
Caption: Automated Cryo-EM pre-processing workflow managed by Pegasus.
Large-Scale Molecular Dynamics Simulations for Drug Discovery
Molecular dynamics (MD) simulations are a powerful computational tool in drug development for studying the physical movements of atoms and molecules. They can be used to investigate protein dynamics, ligand binding, and other molecular phenomena. Long-timescale MD simulations are often computationally prohibitive to run as a single, monolithic job. Pegasus can be used to break down these long simulations into a series of shorter, sequential jobs.
Methodology:
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Workflow Definition: The long-timescale simulation is divided into N sequential, shorter-timescale simulations. An abstract workflow is created where each job represents one of these shorter simulations.
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Initial Setup: The first job in the workflow takes the initial protein structure and simulation parameters as input and runs the first segment of the MD simulation using a package like NAMD (Nanoscale Molecular Dynamics).
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Sequential Execution and State Passing: The output of the first simulation (the final coordinates and velocities of the atoms) serves as the input for the second simulation job. Pegasus manages this dependency, ensuring that each subsequent job starts with the correct state from the previous one.
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Parallel Trajectories: For more comprehensive sampling of the conformational space, multiple parallel workflows can be executed, each starting with slightly different initial conditions. Pegasus can manage these parallel executions simultaneously.
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Trajectory Analysis: After all the simulation segments are complete, a final set of jobs in the workflow can be used to concatenate the individual trajectory files and perform analysis, such as calculating root-mean-square deviation (RMSD) or performing principal component analysis (PCA).
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Resource Management: Pegasus submits each simulation job to the appropriate computational resources, which could be a local cluster or a supercomputer. It handles the staging of input files and the retrieval of output trajectories for each step.
Caption: Sequential molecular dynamics simulation workflow using Pegasus.
Conclusion: Accelerating Scientific Discovery
The Pegasus Workflow Management System provides a robust and flexible framework for automating, managing, and executing complex scientific computations. For researchers and professionals in the drug development sector, Pegasus offers a powerful solution to tackle the challenges of data-intensive and computationally demanding tasks. By abstracting the complexities of the underlying computational infrastructure, Pegasus allows scientists to focus on their research questions, leading to accelerated discovery and innovation. The system's features for performance optimization, data management, fault tolerance, and provenance tracking make it an invaluable tool for ensuring the efficiency, reliability, and reproducibility of scientific workflows. As the scale and complexity of scientific computing continue to grow, workflow management systems like Pegasus will play an increasingly critical role in advancing the frontiers of research.
